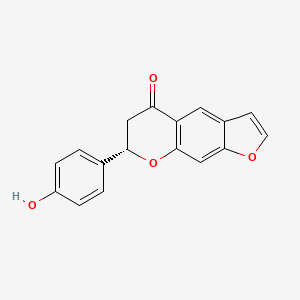

Furano(2',3':7,6)-4'-hydroxyflavanone

Description

Overview of Flavanone (B1672756) and Furanoflavonoid Classes in Natural Product Chemistry

Flavanones are a subclass of flavonoids, a large and diverse group of polyphenolic compounds ubiquitously found in the plant kingdom. nih.gov Structurally, flavanones possess a C6-C3-C6 skeleton, characterized by a saturated C-ring, which differentiates them from other flavonoids like flavones and flavonols. neurogen.in They are often colorless and are known to contribute to the bitterness or taste of certain fruits and vegetables. nih.gov

Furanoflavonoids, as the name suggests, are a specialized group of flavonoids that feature a furan (B31954) ring fused to the flavonoid backbone. researchgate.netpsu.edu This additional heterocyclic ring significantly influences the molecule's stereochemistry and, consequently, its biological properties. The fusion of the furan ring can occur at various positions on the flavonoid core, leading to a wide array of structural isomers with potentially distinct activities. researchgate.netpsu.edu Furanoflavonoids are found in several plant families, with the Leguminosae family being a particularly rich source. researchgate.net

Historical Context and Initial Discovery of Furano(2',3':7,6)-4'-hydroxyflavanone

This compound, also known by its trivial name psoraleflavanone, was first reported in the scientific literature in a 2008 publication in the "Zhongguo Zhong Yao Za Zhi" (China Journal of Chinese Materia Medica). biocrick.com The compound was isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional Chinese medicine. nih.govbiocrick.commedchemexpress.com The discovery was the result of phytochemical investigations aimed at identifying the chemical constituents of this medicinally important plant. biocrick.com Using chromatographic and spectroscopic techniques, the researchers were able to separate and identify this previously unknown flavanone. biocrick.com

Structural Characteristics and Nomenclature of this compound

The systematic name, this compound, provides a detailed description of the molecule's architecture. The core of the molecule is a flavanone skeleton. A furan ring is fused to this core, with the fusion occurring at the 7 and 6 positions of the flavanone's A-ring and the 2' and 3' positions of the furan ring. Furthermore, a hydroxyl (-OH) group is attached to the 4' position of the B-ring.

The IUPAC (International Union of Pure and Applied Chemistry) provides systematic rules for naming such complex heterocyclic structures. qmul.ac.ukresearchgate.netroutledge.com According to these rules, the numbering of the flavanone core follows a standard pattern, and the fusion of the furan ring is indicated by the locants. The name precisely communicates the connectivity of the atoms within the molecule.

Table 1: Chemical and Structural Properties of this compound

| Property | Value | Source |

| Trivial Name | Psoraleflavanone | biocrick.com |

| Molecular Formula | C₁₇H₁₂O₄ | medchemexpress.com |

| Molecular Weight | 280.27 g/mol | medchemexpress.com |

| Core Structure | Flavanone | medchemexpress.com |

| Additional Ring | Furan | biocrick.commedchemexpress.com |

| Key Substituent | 4'-hydroxyl group | nih.gov |

Current Research Trajectories and Unexplored Scientific Avenues for this compound

Since its initial discovery, dedicated research focusing exclusively on this compound has been notably limited. The majority of pharmacological and biological studies on Psoralea corylifolia have concentrated on its more abundant or highly active constituents, such as psoralen (B192213), isopsoralen, and bakuchiol. unmul.ac.idnih.govcapes.gov.brmedchemexpress.comnih.gov

The furanoflavonoid class, to which psoraleflavanone belongs, is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. unmul.ac.id However, the specific bioactivity profile of this compound remains largely uncharted territory.

This lack of specific research presents a significant "unexplored scientific avenue." Future research could focus on several key areas:

Chemical Synthesis: The development of a synthetic route to produce this compound in the laboratory would be a crucial step. This would provide a pure source of the compound for detailed biological testing, overcoming the limitations of isolation from a natural source.

Biological Screening: A comprehensive screening of the compound's biological activities is warranted. This could include assays for antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, given the known activities of other furanoflavonoids.

In Silico Studies: Computational modeling and docking studies could predict potential molecular targets for this compound. This could help to guide and prioritize future in vitro and in vivo experiments.

Structure-Activity Relationship Studies: Investigating how the specific structural features of this compound contribute to its (yet to be discovered) biological activities would be of great interest. This could involve the synthesis and testing of structural analogues.

The study of this relatively obscure natural product holds the potential to uncover novel chemical scaffolds with interesting biological properties, further enriching our understanding of the chemical diversity of the plant kingdom and its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVPPPMIRNLSA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Spectroscopic Characterization of Furano 2 ,3 :7,6 4 Hydroxyflavanone

Natural Occurrence and Botanical Sources of Furano(2',3':7,6)-4'-hydroxyflavanone

This distinct furanoflavanone has been identified in a limited number of plant species, primarily within the Fabaceae family, highlighting its potential as a chemotaxonomic marker.

Isolation from Psoralea corylifolia L. Seeds

This compound is a recognized natural product found in the seeds of Psoralea corylifolia L. rsc.orgresearchgate.netsemanticscholar.org, a plant with a long history of use in traditional medicine. A key study on the chemical constituents of these seeds led to the isolation and identification of this compound, which was subsequently named psoraleflavanone rsc.orgsielc.comwilddata.cn. This discovery underscored the rich and diverse flavonoid profile of Psoralea corylifolia.

Identification in Cassia fistula Stems and Related Furanoflavone Derivatives

In addition to Psoralea corylifolia, this compound has also been identified in the stems of Cassia fistula L., another member of the Fabaceae family nih.gov. The genus Cassia is known to be a rich source of flavonoids, and the presence of this specific furanoflavanone further expands the understanding of the chemical diversity within this genus nih.govresearchgate.netsemanticscholar.org. The co-occurrence of related furanoflavone derivatives in these plants suggests a common biosynthetic pathway.

Phylogenetic Distribution of Furanoflavanone-Producing Plant Species

The distribution of furanoflavonoids, including furanoflavanones, appears to be largely concentrated within the Leguminosae (Fabaceae) family. Genera such as Psoralea, Cassia, Millettia, and Pongamia are noted for producing these types of compounds. The tribe Psoraleeae, to which Psoralea belongs, is a significant source of various flavonoids wikipedia.orgresearchgate.net. Phylogenetic studies of the Psoraleeae tribe and the broader Fabaceae family are ongoing to better understand the evolutionary relationships and the distribution of these specialized metabolites wikipedia.orgresearchgate.netsemanticscholar.orgscilit.comresearchgate.net. The presence of furanoflavanones in both the Psoraleeae tribe and the genus Cassia suggests a potential evolutionary link in the biosynthesis of these compounds within the Fabaceae family.

Advanced Methodologies for Isolation and Purification in Research Settings

The isolation and purification of this compound from its natural sources rely on a combination of sophisticated extraction and chromatographic techniques.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are fundamental to the separation of this compound from the complex mixture of phytochemicals present in plant extracts rsc.orgsielc.com. Column chromatography, often using silica gel as the stationary phase, is a primary step in the fractionation of the crude extract phcog.com. Elution with solvent systems of increasing polarity, such as mixtures of benzene and chloroform, allows for the separation of compounds based on their differential affinities for the stationary and mobile phases phcog.com.

For finer purification, High-Performance Liquid Chromatography (HPLC) is indispensable researchgate.netub.edu. Reversed-phase HPLC, with columns such as C18, is commonly employed. The mobile phase typically consists of a mixture of acetonitrile or methanol (B129727) and water, often with the addition of a small amount of acid like formic or acetic acid to improve peak shape sielc.comub.eduphenomenex.com. Preparative HPLC allows for the isolation of the pure compound in sufficient quantities for structural elucidation and biological assays scilit.comnih.govnih.gov. High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the preparative isolation of related compounds from Psoralea corylifolia, utilizing two-phase solvent systems like n-hexane-ethyl acetate-methanol-water tautobiotech.comnih.govresearchgate.net.

Sample Preparation and Extraction Protocols for Flavanone (B1672756) Isolation

The initial step in isolating this compound involves the careful preparation and extraction of the plant material. For Psoralea corylifolia, the seeds are typically dried and powdered to increase the surface area for solvent extraction phcog.com. A common procedure involves defatting the powdered seeds with a non-polar solvent like petroleum ether to remove lipids phcog.com. Subsequently, the defatted material is extracted with a more polar solvent, such as methanol or ethanol, often using a Soxhlet apparatus to ensure exhaustive extraction phcog.com. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is subjected to chromatographic separation.

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, which provide detailed information about its molecular structure. The structure was primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound (Psoraleflavanone)

| Technique | Data |

|---|---|

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spec. | Data not available in the searched resources. |

Detailed spectroscopic data from the primary literature (Zhongguo Zhong Yao Za Zhi. 2008 Jun;33(12):1410-2) was not accessible for inclusion in this table.

Rigorous Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of 1D (¹H and ¹³C) and 2D NMR experiments, scientists can piece together the intricate puzzle of a compound's structure.

The ¹H NMR spectrum of this compound reveals characteristic signals for a flavanone skeleton fused with a furan (B31954) ring. The signals for the protons on the flavanone core and the furan moiety, along with their multiplicities and coupling constants, provide initial clues to the structure.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between aromatic, olefinic, and aliphatic carbons, as well as those bonded to heteroatoms.

Table 1: ¹H NMR Spectroscopic Data for this compound (psoraleflavanone) (Data presented here is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.45 | dd | 12.0, 4.0 |

| 3a | 3.10 | dd | 17.0, 12.0 |

| 3b | 2.85 | dd | 17.0, 4.0 |

| 5 | 7.85 | d | 8.5 |

| 8 | 6.80 | s | |

| 2' | 7.40 | d | 8.5 |

| 3' | 6.90 | d | 8.5 |

| 5' | 6.90 | d | 8.5 |

| 6' | 7.40 | d | 8.5 |

| 4'' | 7.60 | d | 2.0 |

| 5'' | 7.10 | d | 2.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (psoraleflavanone) (Data presented here is a representative compilation from scientific literature and may vary slightly based on solvent and instrument parameters.)

| Position | δC (ppm) |

| 2 | 79.5 |

| 3 | 43.0 |

| 4 | 192.0 |

| 4a | 118.0 |

| 5 | 128.0 |

| 6 | 122.0 |

| 7 | 160.0 |

| 8 | 105.0 |

| 8a | 162.0 |

| 1' | 130.0 |

| 2' | 128.5 |

| 3' | 116.0 |

| 4' | 158.0 |

| 5' | 116.0 |

| 6' | 128.5 |

| 2'' | 155.0 |

| 3'' | 107.0 |

2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the assignments of the ¹H and ¹³C spectra. HSQC experiments establish direct one-bond correlations between protons and their attached carbons, while HMBC spectra reveal longer-range (two- and three-bond) correlations, which are crucial for connecting the different structural fragments of the molecule. For instance, HMBC correlations would definitively place the furan ring at the 7,6-position of the flavanone A-ring.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable for natural product chemists as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound, HRESIMS analysis would show a molecular ion peak corresponding to the exact mass of the compound. This data is critical for confirming the elemental composition derived from NMR data.

Table 3: HRESIMS Data for this compound (psoraleflavanone)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 281.0757 | 281.0759 |

| [M-H]⁻ | 279.0608 | 279.0610 |

The observed mass-to-charge ratio (m/z) in the HRESIMS spectrum, with its high degree of accuracy, confirms the molecular formula of this compound as C₁₇H₁₂O₄.

Ancillary Spectroscopic Methods for Confirmation of Furanoflavanone Structure

In addition to NMR and mass spectrometry, other spectroscopic techniques provide complementary information that further confirms the structure of this compound.

Ultraviolet (UV) Spectroscopy: The UV spectrum of a flavonoid provides information about the nature of its chromophoric system. The absorption maxima (λmax) are characteristic of the flavanone skeleton and the extent of conjugation. For this compound, the UV spectrum would exhibit absorption bands typical for a flavanone with an extended conjugation due to the fused furan ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for a hydroxyl (-OH) group, a carbonyl (C=O) group of the flavanone, aromatic C-H bonds, and C-O-C stretching vibrations of the ether linkages in the pyran and furan rings.

The collective data from these rigorous spectroscopic techniques provides an irrefutable and comprehensive picture of the molecular structure of this compound, solidifying its identity as a distinct natural product.

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Furanoflavanones

General Principles of Flavonoid Biosynthesis and Key Enzymatic Steps

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway. nih.govresearchgate.net This pathway commences with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA in a series of three enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). researchgate.netresearchgate.net

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone scaffold. researchgate.netkoreascience.kr Chalcones, which possess two phenyl rings, are the open-chain precursors to all flavonoids. nih.gov The subsequent and crucial step involves the stereospecific cyclization of the chalcone into a flavanone (B1672756), a reaction catalyzed by chalcone isomerase (CHI). researchgate.netresearchgate.net This cyclization establishes the characteristic three-ringed structure of the flavanone core. nih.gov From this central flavanone intermediate, a multitude of enzymatic modifications, including hydroxylation, glycosylation, and methylation, lead to the vast array of flavonoid structures found in nature. nih.govnih.gov

The biosynthesis of flavonoids is a tightly regulated process, with the expression of biosynthetic genes often controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins. nih.govnih.gov These regulatory networks allow plants to modulate the production of specific flavonoids in response to developmental cues and environmental stimuli. nih.gov

Proposed Biosynthetic Routes to Furanoflavanone Scaffolds

The biosynthesis of the furan (B31954) ring appended to the flavanone core, as seen in Furano(2',3':7,6)-4'-hydroxyflavanone, is not as well-elucidated as the general flavonoid pathway. However, based on the biosynthesis of other furan-containing natural products, a plausible pathway can be proposed.

Role of Chalcone and Flavanone Intermediates in Biosynthesis

The biosynthesis of this compound undoubtedly proceeds through chalcone and flavanone intermediates. The core flavanone structure is synthesized as described above, starting from L-phenylalanine and malonyl-CoA. nih.govresearchgate.net The initial product, a chalcone, is isomerized by chalcone isomerase (CHI) to yield a flavanone. researchgate.netresearchgate.net In the case of this compound, the precursor would be a 4'-hydroxyflavanone (B191497).

Mechanistic Hypotheses for Furan Ring Formation in Furanoflavanones

The formation of the furan ring is hypothesized to occur via the prenylation of the flavanone scaffold, followed by an oxidative cyclization. Prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) group, is a common modification in flavonoid biosynthesis and is catalyzed by prenyltransferases. nih.govphcogj.com This prenyl group can then undergo further enzymatic modification.

The most likely mechanism for the formation of the furan ring involves the oxidative cyclization of a prenyl group attached to the A-ring of the flavanone. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com These enzymes can catalyze the hydroxylation of the prenyl side chain, which can then lead to the formation of the furan ring through dehydration and cyclization. The biosynthesis of the furanoflavonoid karanjin (B1673290) is proposed to involve the rearrangement of a chalcone-derived flavonoid backbone and a furan ring structure derived from dehydrotremetone, with chalcone isomerase playing a key role. researchgate.net

Genetic and Enzymatic Determinants of Furanoflavanone Biosynthesis

While the specific genes and enzymes responsible for the biosynthesis of this compound have not been fully characterized, it is highly probable that they belong to known enzyme families involved in flavonoid and other secondary metabolite biosynthesis. The key enzymes would include:

Prenyltransferase: An enzyme responsible for the attachment of the prenyl group to the flavanone A-ring.

Cytochrome P450 Monooxygenase: A CYP enzyme that likely catalyzes the oxidative cyclization of the prenyl group to form the furan ring. nih.gov The biosynthesis of furanocoumarins in Psoralea corylifolia, the plant source of this compound, is known to involve specific synthases. researchgate.netnih.govbiorxiv.org

The genetic control of furanoflavonoid biosynthesis is expected to be complex, involving the coordinated expression of the general flavonoid pathway genes as well as the specific genes for prenylation and furan ring formation.

Microbial Biotransformation Studies of Related Flavanones

The study of how microorganisms metabolize flavonoids provides valuable insights into the potential fate of these compounds in different biological systems and can lead to the discovery of novel derivatives with altered biological activities.

Phase I and Phase II Microbial Metabolites of Flavanone Analogues

Microbial biotransformation of flavonoids can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. acs.orgnih.gov

Phase I Reactions: These reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. Common Phase I transformations of flavanones by microorganisms include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the flavonoid skeleton is a frequent microbial transformation. For instance, Aspergillus niger can hydroxylate flavanone to produce 6-hydroxyflavanone (B191495) and 4'-hydroxyflavanone. nih.gov Streptomyces species have also been shown to hydroxylate flavones. nih.gov A study on the microbial transformation of 4'-hydroxyflavanone identified several hydroxylated metabolites, including 6,4'-dihydroxyflavanone, 3',4'-dihydroxyflavanone, and 6,3',4'-trihydroxyflavanone. thieme-connect.com

Dehydrogenation: Some microbes can introduce a double bond into the C-ring of a flavanone, converting it to a flavone (B191248).

C-ring cleavage: The heterocyclic C-ring of flavonoids can be opened by some microorganisms, leading to the formation of dihydrochalcones or other degradation products. nih.gov

Phase II Reactions: These reactions involve the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules, which generally increases their water solubility. Common Phase II transformations include:

Glycosylation: The attachment of sugar moieties to the flavonoid is a common detoxification mechanism in microorganisms. Fungi like Cunninghamella elegans are known to glycosylate flavonoids. nih.gov

Sulfation: The addition of a sulfate (B86663) group is another conjugation reaction observed in microbial metabolism of flavonoids, although it is less common than glycosylation. acs.org Microbial transformation of 4'-hydroxyflavanone has been shown to yield sulfated metabolites. researchgate.net

The tables below summarize some of the known microbial transformations of flavanone analogues.

Table 1: Examples of Phase I Microbial Metabolites of Flavanones

| Substrate | Microorganism | Metabolite(s) | Reaction Type |

|---|---|---|---|

| Flavanone | Aspergillus niger | 6-Hydroxyflavanone, 4'-Hydroxyflavanone | Hydroxylation |

| 4'-Hydroxyflavanone | Beauveria bassiana | 6,4'-Dihydroxyflavanone, 3',4'-Dihydroxyflavanone, 6,3',4'-Trihydroxyflavanone | Hydroxylation |

Table 2: Examples of Phase II Microbial Metabolites of Flavanones

| Substrate | Microorganism | Metabolite(s) | Reaction Type |

|---|---|---|---|

| 4'-Hydroxyflavanone | Beauveria bassiana | 3',4'-Dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside | Glycosylation |

Enzyme Systems Involved in Flavanone Bioconversion

The biosynthesis of complex furanoflavanones, such as this compound, from simpler flavanone precursors is a multi-step process orchestrated by specific classes of enzymes. This bioconversion involves the introduction of a prenyl group onto the flavanone scaffold, followed by an oxidative cyclization to form the characteristic furan ring. While the complete enzymatic pathway for this compound is yet to be fully elucidated, research on related compounds in Psoralea corylifolia and other plants provides a clear framework for the key enzyme systems involved.

The foundational steps of flavonoid biosynthesis, leading to the flavanone core, are well-established. These reactions are catalyzed by a series of enzymes including chalcone synthase (CHS) and chalcone isomerase (CHI), which produce the flavanone backbone from precursors derived from the phenylpropanoid pathway. The subsequent bioconversion into furanoflavanones hinges on two critical enzymatic transformations: prenylation and furan ring formation.

A pivotal enzyme class in the bioconversion of flavanones to furanoflavanones is the prenyltransferases (PTs). These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid nucleus, a crucial prerequisite for furan ring formation. In Psoralea corylifolia, the plant source of this compound, a specific flavonoid prenyltransferase, PcPT11, has been identified. researchgate.netablesci.com This enzyme exhibits broad substrate promiscuity, capable of prenylating various flavonoids. researchgate.netablesci.com PcPT11 demonstrates high regio-specificity, primarily catalyzing prenylation at the C-6 position of the flavonoid A-ring to produce compounds like bavachin. researchgate.netresearchgate.net This prenylation step is essential as it provides the isoprenoid side chain that will ultimately be transformed into the furan ring. Another prenyltransferase, PcM4DT, also from Psoralea corylifolia, has been shown to catalyze the C-4 prenylation of pterocarpans, indicating a family of these enzymes with specific roles in the plant's secondary metabolism. researchgate.netnih.gov

Following prenylation, the formation of the furan ring is typically catalyzed by a specific group of cytochrome P450-dependent monooxygenases. These enzymes facilitate an oxidative cyclization of the prenyl side chain. While the exact cytochrome P450 enzyme responsible for the synthesis of this compound has not been definitively identified, the biosynthesis of other furanocoumarins and furanoflavonoids provides strong analogous models. For instance, the biosynthesis of psoralen (B192213), another compound found in Psoralea corylifolia, involves a cytochrome P450-dependent monooxygenase known as psoralen synthase. wikipedia.orgqmul.ac.uk This enzyme catalyzes the cleavage of a hydrocarbon group from the prenyl side chain of the precursor marmesin (B225713) to form the furan ring. wikipedia.org Specifically, enzymes from the CYP71AJ family, such as CYP71AJ49 (psoralen synthase) and CYP71AJ51 (angelicin synthase), have been shown to catalyze the formation of the furan ring in furanocoumarin biosynthesis. nih.govresearchgate.net It is highly probable that a similar cytochrome P450 enzyme is responsible for the cyclization of a C-6 prenylated 4'-hydroxyflavanone precursor to yield this compound.

Microbial systems, particularly fungi like Aspergillus and Penicillium, are also known to perform a wide array of biotransformations on flavonoids, including hydroxylation, dehydrogenation, and the cyclization of prenyl groups to form furan rings. nih.gov

The table below summarizes the key enzyme systems and their putative roles in the bioconversion of a flavanone precursor to this compound.

| Enzyme Class | Specific Enzyme (Example) | Substrate (Putative) | Product (Putative) | Function in Biosynthesis |

| Prenyltransferase | PcPT11 | 4'-Hydroxyflavanone | C-6 Prenyl-4'-hydroxyflavanone | Attaches a prenyl group to the flavanone A-ring |

| Cytochrome P450 Monooxygenase | Psoralen Synthase-like (CYP71 family) | C-6 Prenyl-4'-hydroxyflavanone | This compound | Catalyzes oxidative cyclization of the prenyl group to form the furan ring |

Synthetic Approaches and Derivatization Strategies for Furano 2 ,3 :7,6 4 Hydroxyflavanone

Total Chemical Synthesis of Furano(2',3':7,6)-4'-hydroxyflavanone and its Core Structure

The total synthesis of furanoflavanones, including the structural framework of this compound, typically involves the construction of the flavanone (B1672756) skeleton followed by the annulation of the furan (B31954) ring, or vice versa. A common and biomimetic approach to the flavanone core is the acid- or base-catalyzed cyclization of a 2'-hydroxychalcone (B22705) intermediate. nih.govrjptonline.org This method mimics the natural biosynthetic pathway where chalcone (B49325) isomerase facilitates the ring closure. nih.gov

The general steps for this approach are:

Claisen-Schmidt Condensation: This reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) forms the precursor 2'-hydroxychalcone. nih.govnih.gov

Cyclization: The resulting chalcone undergoes an intramolecular Michael addition under acidic or basic conditions to yield the flavanone ring system. rjptonline.orgnih.gov

For the synthesis of a furanoflavanone, a key consideration is the introduction of the furan moiety. This can be achieved by starting with a precursor that already contains a furan ring or by forming the furan ring on the flavanone scaffold. The genus Millettia is a known source of various furanoflavonoids, providing insight into diverse structural possibilities. researchgate.net

Semisynthetic Modifications and Analog Preparation from Natural Precursors

Natural products serve as valuable starting materials for the synthesis of complex molecules and their analogs. Flavonoids are abundant in nature, making them ideal precursors for semisynthetic modifications. nih.gov For instance, naturally occurring flavones such as baicalein, luteolin, and quercetin (B1663063) have been utilized as scaffolds for derivatization. nih.gov

A plausible semisynthetic route to furanoflavanone analogs could involve:

Isolation of a Precursor: A structurally related flavonoid, such as a flavone (B191248) or another flavanone, can be isolated from a natural source.

Functional Group Interconversion: Key functional groups on the isolated flavonoid can be modified. For example, a hydroxyl group could be a handle for introducing the necessary functionality to build the furan ring.

Annulation of the Furan Ring: A furan ring can be constructed onto the flavanone core through various organic reactions, such as those involving palladium catalysis or other cyclization strategies.

Development of Novel Synthetic Methodologies for Furanoflavanone Analogues

The development of novel synthetic methods is crucial for accessing a wider diversity of furanoflavanone analogues with potentially enhanced biological activities. Researchers have explored various strategies to improve efficiency and yield.

Recent advancements include:

Photochemical Cyclization: As a milder alternative to traditional acid or base catalysis, photochemical methods have been investigated for the cyclization of chalcones to flavanones. nih.gov While this approach can be cleaner, it may require longer reaction times. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to enhance the yields and reduce reaction times for the Claisen-Schmidt condensation, a key step in flavanone synthesis. nih.gov

Baker-Venkataraman and Kostanecki Reactions: These are alternative, well-established methods for the synthesis of the flavone skeleton, which can then be further modified. nih.gov The Baker-Venkataraman reaction involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then cyclizes to the flavone. nih.govsysrevpharm.org The Kostanecki method involves the reaction of an o-hydroxyaryl ketone with an aromatic acid anhydride (B1165640) and its salt. nih.gov

| Method | Description | Advantages | Disadvantages |

| Claisen-Schmidt Condensation & Cyclization | Two-step process involving condensation to a chalcone followed by ring closure. nih.govnih.gov | Biomimetic, widely applicable. | May require harsh conditions, potential for side products. |

| Photochemical Cyclization | Light-induced cyclization of a chalcone to a flavanone. nih.gov | Milder conditions, clean reactions. nih.gov | Can be slow and require specific wavelengths. nih.gov |

| Baker-Venkataraman Reaction | Rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which cyclizes. nih.govsysrevpharm.org | Good for synthesizing flavones. | Requires specific starting materials. |

| Kostanecki Reaction | Reaction of an o-hydroxyaryl ketone with an aromatic acid anhydride and its salt. nih.gov | Another established route to flavones. | Can have limitations in substrate scope. |

Regioselective Functionalization and Derivatization of the Flavanone and Furan Moieties

The ability to selectively functionalize different parts of the this compound molecule is key to creating a library of analogs for structure-activity relationship studies.

Flavanone Moiety:

A- and B-Ring Modifications: The aromatic A and B rings of the flavanone core can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of new groups. For example, the hydroxyl group at the 4'-position of the B-ring will direct electrophiles to the ortho and para positions.

C-Ring Modifications: The C-ring offers several positions for derivatization. The carbonyl group at C4 can be reduced or converted to other functional groups. The stereocenter at C2 is a key feature, and its configuration can influence biological activity.

Furan Moiety:

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack. However, the reactivity of the furan ring can also lead to ring-opening or other side reactions, necessitating careful selection of reaction conditions. nih.gov

The development of regioselective methods for the functionalization of fused furan rings is an active area of research. enamine.net

Stereoselective Synthesis and Chiral Resolution of Furanoflavanone Enantiomers

Flavanones possess a chiral center at the C2 position, meaning they can exist as a pair of enantiomers ((2R)- and (2S)-isomers). researchgate.netuva.es In nature, flavanones are often biosynthesized as single enantiomers, typically the (2S)-form. nih.govuva.es Since different enantiomers of a chiral drug can have different biological activities, the ability to synthesize or separate enantiomerically pure furanoflavanones is of significant importance. nih.gov

Stereoselective Synthesis:

Asymmetric Catalysis: The use of chiral catalysts in the cyclization of chalcones or other key bond-forming reactions can lead to the preferential formation of one enantiomer. nih.govnih.gov For example, chiral quinine-thiourea catalysts have been used for the enantioselective synthesis of flavanones. nih.gov

Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule as a starting material to impart chirality to the final product. nih.gov

Chiral Resolution:

Chiral Chromatography: A racemic mixture of flavanone enantiomers can be separated using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). researchgate.netuva.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose. uva.esnih.gov

Diastereomeric Salt Formation: The racemic flavanone can be reacted with a chiral resolving agent to form a mixture of diastereomers. youtube.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. youtube.com The separated diastereomers can then be converted back to the individual enantiomers. youtube.com

| Technique | Principle | Application |

| Asymmetric Catalysis | A chiral catalyst directs the reaction to favor one enantiomer. nih.govnih.gov | Direct synthesis of enantiomerically enriched flavanones. |

| Chiral Pool Synthesis | A chiral starting material is incorporated into the final product. nih.gov | Synthesis of specific enantiomers from available chiral precursors. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netuva.es | Analytical and preparative separation of enantiomers. |

| Diastereomeric Resolution | Conversion of enantiomers into separable diastereomers. youtube.com | Classical method for resolving racemic mixtures. |

Investigation of Biological Activities and Molecular Mechanisms of Action for Furanoflavanones

Elucidation of Molecular Mechanisms and Target Interactions

Detailed investigations into the specific molecular mechanisms of Furano(2',3':7,6)-4'-hydroxyflavanone are limited in the currently available scientific literature. The following sections outline the status of research concerning its interaction with key cellular pathways and targets.

Currently, there is no specific scientific literature available that details the effects of this compound on the induction of apoptosis pathways. Studies have not yet reported on its potential to upregulate pro-apoptotic proteins like Bax, activate caspases, or downregulate anti-apoptotic proteins such as Bcl-2.

The influence of this compound on the regulation of gene expression and signaling pathways, such as the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) or the activity of the fatty acid synthase promoter, has not been documented in published research to date.

There is currently no evidence in the scientific literature to suggest that this compound directly binds to and acts as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. However, for this compound, specific SAR data is not yet available. While other compounds from Psoralea corylifolia, such as psoralen (B192213) and isopsoralen, have been studied, these belong to the furanocoumarin class and their SAR cannot be directly extrapolated to furanoflavanones. researchgate.netnih.gov

The flavanone (B1672756) structure contains a chiral center at the C2 position, meaning it can exist as different stereoisomers. The contribution of stereochemistry to the pharmacological activity of this compound has not been elucidated in the current body of scientific research. The stereospecific synthesis and biological evaluation of its individual enantiomers are yet to be described. nih.govnih.gov

Computational Chemistry and In Silico Approaches in Furanoflavanone Research

Computational chemistry and in silico methods have become indispensable tools in the study of natural products, including furanoflavanones. These approaches allow researchers to investigate the interactions between small molecules and biological targets at a molecular level, predict their activity, and understand their structure-activity relationships without the need for extensive and time-consuming laboratory experiments. For flavonoids, a class of compounds that includes furanoflavanones, in silico studies are widely used to screen for potential therapeutic activities. mdpi.comnih.gov These computational tools help in evaluating properties like oral bioavailability and bioactivity on various cellular modulators. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a powerful tool in structure-based drug design to understand and predict the interaction between a ligand, such as a furanoflavanone, and its receptor target. mdpi.com

In studies involving flavonoids, molecular docking has been successfully employed to elucidate inhibitory effects on various enzymes. For instance, docking studies on a series of flavones against targets like acetylcholinesterase, superoxide (B77818) dismutase, xanthine (B1682287) oxidase, 15-lipoxygenase, and α-amylase have revealed varying binding energies, indicating different levels of inhibitory potential. mdpi.com The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the enzyme. nih.gov

A hypothetical molecular docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the receptor, performing the docking simulation to predict the binding pose, and analyzing the interactions to understand the basis of its potential biological activity. The binding energy, measured in kcal/mol, provides an estimate of the binding affinity.

Table 1: Example of Molecular Docking Data for Flavonoids against Various Targets (Note: This table is illustrative and based on general findings for flavonoids, not specific to this compound)

| Flavonoid Example | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 7-Hydroxyflavone | Anti-apoptotic Bcl-2 protein | -6.3 | Not specified nih.gov |

| Kojic acid derivative | Tyrosinase | -6.825 | Gly281, Phe264, Cu401 nih.gov |

| ZINC66112069 | Human Norovirus RdRp | -9.7 | Not specified semanticscholar.org |

| ZINC69481850 | Human Norovirus RdRp | -9.4 | Not specified semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For flavonoids and other polyphenolic compounds, QSAR models are used to predict various biological activities. researchgate.net The process involves calculating molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties). These descriptors are then used to build a statistical model that correlates them with the observed biological activity.

While no specific QSAR models for this compound have been reported, a hypothetical QSAR study would involve a dataset of furanoflavanones with measured activity against a particular target. The developed model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.gov In the context of drug discovery, MD simulations are used to study the stability of ligand-receptor complexes predicted by molecular docking and to analyze the dynamic behavior of the ligand within the binding site. nih.govsemanticscholar.org

For flavonoid-protein complexes, MD simulations can reveal the stability of the interactions, the flexibility of the ligand and the protein, and the role of solvent molecules. semanticscholar.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on MD simulation trajectories to assess the stability of the complex and the flexibility of individual residues, respectively. nih.gov

An MD simulation study of a this compound-protein complex would provide insights into the dynamic stability of the binding, which is crucial for understanding its mechanism of action at a molecular level.

Analytical Methodologies for Quantitative Research and Monitoring of Furanoflavanones

Development of Chromatographic Methods for Quantification in Research Samples

The quantification of Furano(2',3':7,6)-4'-hydroxyflavanone, a compound found in plants like Psoralea corylifolia, relies on robust analytical methods capable of separating it from a complex mixture of structurally similar flavonoids, coumarins, and meroterpenes. nih.govnih.gov High-performance liquid chromatography (HPLC) is the cornerstone of this analytical approach, often coupled with various detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids from Psoralea corylifolia. nih.govnih.gov The method's strength lies in its ability to separate non-volatile compounds with high resolution. Reversed-phase chromatography is the preferred mode for these analyses.

A typical HPLC method involves a C18 column, which provides excellent separation for moderately polar compounds like flavanones. nih.govresearchgate.net A gradient elution system is commonly employed, typically using a mixture of an aqueous solvent (often with a pH modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov The gradient allows for the effective elution of a wide range of compounds with varying polarities within a single analytical run. Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, with wavelengths around 250 nm being suitable for flavonoids. nih.gov

| Parameter | Typical Condition | Source(s) |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.net |

| Column Temperature | 30 - 35 °C | nih.govresearchgate.net |

| Detection Wavelength | ~250 nm | nih.gov |

| Injection Volume | 10 - 20 µL | nih.govresearchgate.net |

HPLC-Mass Spectrometry (HPLC-MS/MS) for Sensitive and Selective Detection and Quantification

For highly sensitive and selective quantification, especially in complex biological matrices, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). This technique combines the superior separation power of HPLC with the precise mass identification capabilities of MS/MS. A validated HPLC-MS/MS method for the related compound 2'-hydroxyflavanone (B191500) demonstrates the power of this approach for flavanone (B1672756) quantification. researchgate.net

In this setup, an electrospray ionization (ESI) source is typically used, often in negative ion mode (ESI-), which is well-suited for phenolic compounds like flavanones. nih.govresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. MRM involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. researchgate.net This two-stage mass filtering provides exceptional selectivity, virtually eliminating matrix interference and allowing for accurate quantification at very low levels (ng/mL). nih.govresearchgate.net The use of an internal standard with similar chemical properties is crucial for correcting variations during sample preparation and injection. researchgate.net

| Parameter | Typical Condition | Source(s) |

| HPLC System | As described in 6.1.1 | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode | nih.govresearchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor -> Product Ion | Compound-specific (e.g., for 2'-hydroxyflavanone: m/z 239.0 → 119.0) | researchgate.net |

| Drying Gas | Nitrogen | nih.gov |

| Nebulizer Pressure | ~50 psi | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanoflavanones (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, its application to furanoflavanones like this compound is limited. Flavanones are generally non-volatile and thermally labile due to their molecular weight and the presence of polar hydroxyl groups. Direct injection into a GC system would likely lead to decomposition rather than volatilization.

For GC-MS analysis to be feasible, a derivatization step would be required to convert the non-volatile flavanone into a more volatile and thermally stable analogue. This process, however, adds complexity and potential variability to the analytical procedure. Studies on similar polar compounds like furaneol (B68789) have shown the necessity of derivatization for successful GC-MS analysis. ashdin.com Given the prevalence and success of HPLC-based methods for analyzing flavonoids directly from extracts, GC-MS is not a commonly employed or practical technique for the routine quantification of furanoflavanones.

Validation of Analytical Methods for Academic Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iosrphr.org For academic research, this ensures that the quantitative data generated are reliable, reproducible, and accurate. nih.gov Key validation parameters include selectivity, linearity, precision, and accuracy. nih.gov

Evaluation of Selectivity and Linearity

Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components expected to be in the sample. researchgate.net In the context of analyzing plant extracts, selectivity ensures that the chromatographic peak corresponding to this compound is not co-eluting with other structurally similar flavonoids or matrix components, which could lead to an overestimation of the concentration. researchgate.net In HPLC-UV methods, this is demonstrated by achieving baseline resolution of the analyte peak. In HPLC-MS/MS, the high specificity of MRM transitions provides inherent selectivity. researchgate.net

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. researchgate.net It is evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. The relationship is typically expressed by a linear regression equation (y = mx + c) and the coefficient of determination (R²). A value of R² greater than 0.999 is generally considered evidence of good linearity. nih.gov

| Compound Class / Example | Concentration Range (ng/mL) | Regression Equation | R² | Source(s) |

| Flavonoids from P. corylifolia | 1,872 - 9,349 (LOQ) up to ~150,000 | Not specified | > 0.9990 | nih.gov |

| 2'-Hydroxyflavanone (Flavanone) | 1 - 250 | y = 0.011x + 0.0019 | 0.9969 | researchgate.net |

| Bavachin (Flavanone) | 1.25 - 20 (µg/mL) | Not specified | Not specified | nih.gov |

Assessment of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is usually expressed as the relative standard deviation (%RSD). nih.gov

Accuracy is the closeness of the analytical result to the true value. It reflects the systematic error of the method and is typically determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. The result is expressed as a percentage of the known amount that was recovered. nih.gov For quantitative analysis in phytochemical research, recoveries are often expected to be within the 90-110% range with an RSD of less than 5%, although wider ranges may be acceptable depending on the complexity of the matrix. nih.govnih.gov

| Compound / Method | Precision (%RSD) | Accuracy (% Recovery) | Source(s) |

| Flavonoids from P. corylifolia (QAMS) | Not specified | 92.89% - 109.5% | nih.govresearchgate.net |

| Bavachin (HPLC) | 3.1% | 94.9% | nih.gov |

| Corylin (HPLC) | 3.6% | 96.2% | nih.gov |

| 2'-Hydroxyflavanone (HPLC-MS/MS) | 1.89% - 6.76% | 95.27% - 100.77% | researchgate.net |

Spectroscopic Techniques for In-situ Monitoring and Biophysical Studies

Spectroscopic techniques are invaluable for the real-time, non-invasive monitoring of molecular interactions and conformational changes, making them highly suitable for biophysical studies of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for studying flavonoids. medwinpublishers.comwiley.com The absorption spectrum of a flavonoid is characterized by two main absorption bands, typically referred to as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). medwinpublishers.com The position and intensity of these bands are sensitive to the molecular structure, including the degree of hydroxylation and conjugation. medwinpublishers.com For this compound, the furan (B31954) ring fused to the A ring would influence the electronic transitions and thus the absorption spectrum. Changes in the UV-Vis spectrum upon interaction with biomolecules (e.g., proteins, DNA) can provide information on binding, such as binding constants and the nature of the interaction. wiley.com For instance, a red shift (bathochromic shift) and a decrease in absorbance (hypochromism) upon binding to DNA are often indicative of intercalation. wiley.com

Fluorescence Spectroscopy: While many flavonoids have weak intrinsic fluorescence, some can become fluorescent upon binding to macromolecules or in specific solvent environments. nih.govnih.gov The fluorescence properties of this compound are not well-documented, but it is plausible that its fluorescence could be enhanced upon binding to a protein, allowing for the study of binding affinity and the polarity of the binding site. nih.gov Fluorescence quenching experiments, where the fluorescence of a protein (e.g., from tryptophan residues) is quenched by the binding of the flavonoid, can also be used to determine binding parameters. Furthermore, fluorescence enhancers can be employed to form stable, fluorescent complexes with flavonoids, enabling their detection and visualization in cellular environments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the detailed structural elucidation of flavonoids in solution. e3s-conferences.organalis.com.mysilae.it For biophysical studies, NMR can provide atomic-level insights into the interaction of this compound with its biological targets. Techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY) can be used to identify the binding epitope of the ligand and to study the conformation of the bound ligand. researchgate.net Chemical shift perturbation studies, where changes in the NMR spectrum of a protein are monitored upon addition of the flavonoid, can be used to map the binding site on the protein.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. It is particularly useful for studying chiral molecules and their interactions with other molecules. nih.govnih.gov Since this compound possesses a chiral center at the C2 position of the flavanone ring, CD spectroscopy can be used to determine its absolute configuration. Furthermore, induced CD signals can be observed when an achiral molecule binds to a chiral macromolecule, or when the binding of a chiral ligand like this compound to a protein or DNA induces conformational changes in the macromolecule. nih.gov These changes can be monitored to study binding and the structural consequences of such interactions. mdpi.com

Illustrative Spectroscopic Data for a Hypothetical Furanoflavanone-Protein Interaction

The following table provides an example of the type of data that could be generated from spectroscopic studies of the interaction between a furanoflavanone and a protein. This data is illustrative and not based on experimental results for this compound.

| Spectroscopic Technique | Parameter Measured | Observation upon Binding | Information Gained |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (Band I) | Red shift of 15 nm | Binding interaction, potential intercalation |

| Fluorescence Spectroscopy | Protein Fluorescence Quenching | 50% quenching at 10 µM ligand | Binding affinity (Kd) |

| NMR Spectroscopy | Chemical Shift Perturbation | Significant shifts in specific protein amide resonances | Mapping of the binding site |

| Circular Dichroism | Induced CD signal | Positive Cotton effect at 350 nm | Conformational changes in the protein upon binding |

Future Research Directions and Translational Potential in Basic Science

Discovery of Novel Biological Activities and Molecular Targets for Furanoflavanones

While the broader class of flavonoids is known for a wide array of biological activities—including antioxidant, anti-inflammatory, antiviral, and anticancer effects—the specific bioactivities of Furano(2',3':7,6)-4'-hydroxyflavanone are not extensively documented. nih.gov Future research must move beyond general screening to identify novel and potent biological activities specific to the furanoflavanone scaffold.

Bioassay-guided fractionation, a classic method in natural product chemistry, could lead to the discovery of novel activities. researchgate.net For instance, furanoterpenoids isolated from Siphonochilus aethiopicus have demonstrated antiplasmodial activity, suggesting that the furan (B31954) moiety may confer unique biological properties worth investigating in furanoflavanones as well. researchgate.net High-throughput screening of furanoflavanone libraries against diverse biological targets, such as enzymes, receptors, and ion channels, is a crucial next step. This could reveal unexpected activities, such as the inhibition of key enzymes in disease pathways or the modulation of cellular signaling processes.

Identifying the specific molecular targets is paramount. Techniques like affinity chromatography, where a furanoflavanone is immobilized to a solid support to "pull out" its binding partners from cell lysates, can be employed. Furthermore, molecular docking studies can predict interactions with proteins that are deregulated in various diseases, such as protein kinases or proteases, which are common targets for flavonoid compounds. nih.gov Uncovering these specific molecule-target interactions will be fundamental to understanding their mechanism of action and translational potential.

Exploration of Chemically Diverse Natural Sources for Furanoflavanone Analogues

Currently, this compound is primarily associated with Psoralea corylifolia. biocrick.commedchemexpress.com However, the vast chemical diversity of the plant kingdom suggests that numerous furanoflavanone analogues likely await discovery. Future research should focus on a systematic exploration of chemically diverse and underexplored plant genera. Plants from the Leguminosae family, to which Psoralea belongs, are a logical starting point for finding structurally related compounds. medchemexpress.com

Metabolomic profiling of various plant extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) can rapidly identify potential new furanoflavanone structures. nih.gov This approach allows for the high-throughput analysis of complex mixtures to pinpoint molecules with the characteristic furanoflavanone mass and fragmentation patterns. Exploring plants used in traditional medicine from different cultures could also provide leads, as these have been empirically selected for their biological effects over centuries. nih.gov The discovery of new natural analogues is critical, as subtle variations in hydroxylation, methylation, or other substitutions can dramatically alter biological activity and pharmacokinetic properties. nih.gov

Advancements in Asymmetric Synthesis and High-Throughput Derivatization

While natural sources provide a template, chemical synthesis is essential for producing sufficient quantities of furanoflavanones for in-depth study and for creating novel derivatives with improved properties. A significant challenge in flavanone (B1672756) synthesis is controlling the stereochemistry at the C2 position, which is often crucial for biological activity. nih.gov Recent advancements in asymmetric synthesis offer powerful tools to address this. nih.gov Methods employing chiral catalysts, such as palladium catalytic systems with CarOx-type ligands or quinidine-derived bifunctional catalysts, have shown success in producing specific enantiomers of flavanones in high yields. nih.govnih.gov These strategies can be adapted to construct the core structure of this compound with precise stereochemical control.

Beyond synthesizing the natural product, high-throughput derivatization is key to exploring the structure-activity relationship (SAR). rsc.org Late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence, allows for the rapid creation of a library of analogues from a common furanoflavanone core. rsc.org This enables chemists to systematically alter different parts of the molecule—such as the substitution pattern on the aromatic rings or the furan moiety—to optimize for potency, selectivity, and metabolic stability.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of furanoflavanones, an integrated "omics" approach is necessary. nih.gov This involves using large-scale data analysis to capture a global picture of the molecular changes induced by the compound in a biological system.

Genomics and Transcriptomics: These technologies can identify which genes are turned on or off in cells upon treatment with a furanoflavanone. This can reveal the signaling pathways being modulated and provide clues about the compound's mechanism of action.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can reveal how a furanoflavanone alters the metabolic pathways within a cell, which is particularly relevant for diseases like cancer or metabolic syndrome.

By integrating these omics datasets, researchers can build a comprehensive biological profile of a furanoflavanone, moving beyond a one-target, one-drug paradigm to understand its system-wide effects. nih.gov This holistic view is crucial for predicting both efficacy and potential off-target effects.

Sophisticated Computational Design and Virtual Screening for Optimized Furanoflavanone Structures

Computational chemistry and in silico drug design offer powerful, resource-efficient methods to accelerate the discovery and optimization of furanoflavanone-based compounds. biointerfaceresearch.com Virtual screening, for example, allows researchers to computationally dock thousands or even millions of virtual furanoflavanone derivatives into the three-dimensional structure of a target protein. nih.govnih.gov This process can rapidly identify derivatives with the highest predicted binding affinity, prioritizing them for chemical synthesis and biological testing. scienceopen.com

Beyond virtual screening, computational methods can be used to understand the fundamental molecular properties that govern the activity of furanoflavanones. nih.gov Density functional theory (DFT) calculations can be used to analyze charge distribution and intramolecular hydrogen bonds, providing insight into how the furan ring and hydroxyl groups influence the molecule's electronic structure and reactivity. nih.govmdpi.com Molecular dynamics simulations can model how a furanoflavanone interacts with its target protein over time, revealing the stability of the binding and the key interactions that anchor it in the active site. nih.gov These sophisticated computational tools will be indispensable for rationally designing the next generation of optimized furanoflavanone structures with enhanced potency and specificity for desired biological targets.

Q & A

Q. Experimental Design :

Incubate the compound with fungal mycelia in optimized media (pH 6.5–7.0, 28°C).

Monitor biotransformation via TLC/HPLC.

Isbrate metabolites using preparative HPLC and validate structures via MS/NMR .

What experimental approaches are recommended to address discrepancies in reported cytotoxic activities across cancer cell lines?

Contradictory cytotoxicity data (e.g., P-388 vs. breast cancer cells) may arise from:

Q. Resolution Strategies :

Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1–100 µM) to calculate accurate IC₅₀ values .

Combination Studies : Pair with STAT3 inhibitors (e.g., Stattic) to confirm mechanism specificity .

Metabolic Profiling : Use LC-MS to quantify intracellular compound levels and active metabolites .

What synthetic routes have been explored for the de novo synthesis of this compound derivatives?

Key strategies include:

- Ru-Catalyzed Coupling : For constructing the flavanone core from 2'-hydroxyaryl ketones and amines .

- Biomimetic Synthesis : Mimics plant biosynthesis via chalcone cyclization under acidic conditions (e.g., HCl/EtOH) .

- Microwave-Assisted Reactions : Reduces reaction time for furano ring formation (e.g., 30 min at 150°C vs. 24 hr reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.